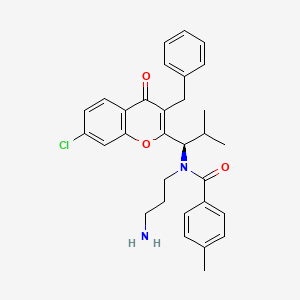

SB-743921 free base

Description

KSP Inhibitor SB-743921 is a synthetic small molecule with potential antineoplastic properties. SB-743921 selectively inhibits kinesin spindle protein (KSP), an important protein involved in the early stages of mitosis that is expressed in proliferating cells. Inhibition of KSP results in inhibition of mitotic spindle assembly and interrupts cell division, thereby causing cell cycle arrest and induction of apoptosis.

SB-743921 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

inhibits the ATPase of kinesin spindle protein; an antineoplastic agent

Properties

IUPAC Name |

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33ClN2O3/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXYIBJJCLWJST-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025653 | |

| Record name | SB-743921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618430-39-0 | |

| Record name | SB-743921 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618430390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-743921 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SB-743921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-743921 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24DSZ1VN92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SB-743921 Free Base: A Deep Dive into its Mechanism of Action as a KSP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-743921 is a potent and selective, second-generation small molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a crucial motor protein that belongs to the kinesin-5 subfamily and plays an essential role in the proper formation of the bipolar mitotic spindle during cell division.[1][3] By specifically targeting KSP, SB-743921 disrupts the mitotic process, leading to cell cycle arrest and subsequent apoptosis in proliferating cancer cells.[4][5] This targeted approach offers a potential advantage over traditional anti-mitotic agents like taxanes and vinca alkaloids, which can be associated with significant neurotoxicity due to their interaction with microtubules in non-dividing cells like neurons.[1] This technical guide provides an in-depth overview of the mechanism of action of SB-743921 free base, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: Inhibition of KSP ATPase Activity

The primary mechanism of action of SB-743921 is the potent and selective inhibition of the ATPase activity of KSP.[1] KSP utilizes the energy derived from ATP hydrolysis to move along microtubules, a critical function for pushing the two spindle poles apart to establish a bipolar spindle.[3] SB-743921 binds to an allosteric pocket on the KSP motor domain, which is distinct from the ATP-binding site.[3] This binding event locks the KSP protein in an ADP-bound state, preventing the conformational changes necessary for its motor function.[3]

The direct consequence of KSP inhibition is the failure of centrosome separation, leading to the formation of a characteristic "mono-astral" spindle, where a single spindle pole is surrounded by a radial array of microtubules.[3] This aberrant spindle structure activates the spindle assembly checkpoint, causing a prolonged arrest of the cell in mitosis (specifically, in the G2/M phase).[5][6] Unable to resolve this mitotic arrest, the cancer cell ultimately undergoes apoptosis.[4][6]

Quantitative Data: Potency and Selectivity

SB-743921 demonstrates high potency against KSP and remarkable selectivity over other kinesin motor proteins. This selectivity is a key attribute that minimizes off-target effects.

| Parameter | Species | Value | Reference |

| Ki (Inhibition Constant) | Human KSP | 0.1 nM | [2][7][8] |

| Mouse KSP | 0.12 nM | [2][8] | |

| ATPase IC50 | KSP | 0.1 nM | [3][9] |

| Selectivity | Other Kinesins (MKLP1, Kin2, Kif1A, Kif15, KHC, Kif4, CENP-E) | >40,000-fold | [1][2] |

In Vitro Activity: Inhibition of Cancer Cell Proliferation

SB-743921 has shown potent anti-proliferative activity across a broad range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKOV3 | Ovarian Cancer | 0.02 | [8] |

| MX1 | Breast Cancer | 0.06 | [8] |

| Colo205 | Colon Cancer | 0.07 | [8] |

| MV522 | Lung Cancer | 1.7 | [8] |

| GC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1 - 900 | [10] |

| ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1 - 10,000 | [10] |

Experimental Protocols

The characterization of SB-743921's mechanism of action involves a series of in vitro and in vivo experiments. Below are the methodologies for key assays.

KSP ATPase Activity Assay

Objective: To determine the direct inhibitory effect of SB-743921 on the ATPase activity of purified KSP enzyme.

Methodology:

-

Protein Expression and Purification: The motor domain of human KSP (e.g., amino acids 1-360) is expressed in Escherichia coli as a fusion protein (e.g., with a 6-His tag) and purified.[2]

-

ATPase Assay: The assay measures the rate of ATP hydrolysis by KSP. A common method is a colorimetric assay that detects the release of inorganic phosphate (Pi).

-

Procedure:

-

Purified KSP enzyme is incubated with microtubules (to stimulate ATPase activity) in an appropriate buffer.

-

Varying concentrations of SB-743921 are added to the reaction mixture.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the amount of liberated Pi is quantified.

-

-

Data Analysis: The concentration of SB-743921 that inhibits 50% of the KSP ATPase activity (IC50) is determined by fitting the dose-response data to a four-parameter logistic curve. The inhibition constant (Ki) can be calculated from these data.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of SB-743921 on various cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in their recommended media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of SB-743921 or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a variety of methods, such as MTS, MTT, or CellTiter-Glo assays, which quantify metabolic activity or ATP content, respectively.

-

Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. The IC50 value, the concentration at which cellular growth is inhibited by 50%, is calculated from the dose-response curve.[2]

Cell Cycle Analysis

Objective: To determine the effect of SB-743921 on cell cycle progression.

Methodology:

-

Cell Treatment: Cancer cells (e.g., HeLa or breast cancer cell lines) are treated with SB-743921 at specific concentrations (e.g., 1 and 5 nmol/l) or a vehicle control for a defined period (e.g., 24 hours).[2][6]

-

Cell Staining: Cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[6]

Apoptosis Assay

Objective: To confirm that the mitotic arrest induced by SB-743921 leads to programmed cell death.

Methodology:

-

Cell Treatment: Cells are treated with SB-743921 as described for the cell cycle analysis.

-

Apoptosis Detection: Apoptosis can be detected by several methods:

-

Annexin V/PI Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a vital dye that enters cells with compromised membranes, indicating late apoptosis or necrosis. Cells are stained with fluorescently labeled Annexin V and PI and analyzed by flow cytometry.

-

Caspase Activity Assays: The activation of executioner caspases (e.g., caspase-3) is a hallmark of apoptosis. This can be measured using colorimetric or fluorometric assays that detect the cleavage of a caspase-specific substrate.

-

-

Data Analysis: The percentage of apoptotic cells (early and late) is quantified.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of SB-743921 in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., from lung cancer patient xenografts or lymphoma cell lines) are implanted subcutaneously or orthotopically into the mice.[7][10]

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. SB-743921 is administered (e.g., intravenously) according to a specific dosing schedule.[7]

-

Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors may be excised and weighed.

-

Data Analysis: The anti-tumor activity is assessed by comparing the tumor growth in the treated group to the control group. Complete tumor regression has been observed in some models.[7]

Signaling Pathways and Experimental Workflows

Caption: Mechanism of SB-743921 action on the mitotic pathway.

Caption: General experimental workflow for KSP inhibitor evaluation.

Clinical Development and Therapeutic Potential

SB-743921 has undergone Phase I and II clinical trials for various malignancies, including solid tumors and lymphomas.[9][11] In a first-in-human study, the maximum tolerated dose (MTD) for a 1-hour infusion every 21 days was established, with neutropenia being the most common dose-limiting toxicity.[1] Promising anti-cancer activity has been observed, including a durable objective response in a patient with metastatic cholangiocarcinoma and partial responses in patients with non-Hodgkin lymphoma.[1][9] Furthermore, preclinical studies have shown that SB-743921 can overcome imatinib resistance in chronic myeloid leukemia (CML) cells and inhibits MEK/ERK and AKT signaling pathways in these cells.[4][7]

Conclusion

This compound is a highly potent and selective inhibitor of the Kinesin Spindle Protein. Its mechanism of action, centered on the disruption of mitotic spindle formation, leads to cell cycle arrest and apoptosis in cancer cells. The robust preclinical data, demonstrating significant anti-proliferative and anti-tumor activity, combined with early clinical signals of efficacy, underscore the therapeutic potential of this targeted anti-mitotic agent. The detailed understanding of its mechanism of action provides a strong rationale for its continued investigation in the treatment of various cancers.

References

- 1. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-743921: A Selective Eg5 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SB-743921 is a potent and highly selective, second-generation small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5. Eg5 is a plus-end directed motor protein essential for the formation of a bipolar mitotic spindle during cell division. By inhibiting the ATPase activity of Eg5, SB-743921 induces mitotic arrest, leading to apoptosis in rapidly proliferating cancer cells. This document provides a comprehensive technical overview of SB-743921, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction

Traditional anti-mitotic cancer therapies, such as taxanes and vinca alkaloids, target tubulin, a critical component of the microtubule cytoskeleton. While effective, these agents are often associated with significant side effects, including neurotoxicity, due to their impact on microtubule-dependent processes in non-dividing cells.[1] The kinesin spindle protein (KSP), or Eg5, represents a more targeted approach to anti-mitotic therapy. Eg5 is a member of the kinesin-5 family of motor proteins and is exclusively expressed during mitosis, where it plays a crucial role in establishing and maintaining the bipolar spindle.[2][3][4] Inhibition of Eg5 leads to the formation of monopolar spindles, mitotic arrest, and subsequent cell death, making it an attractive target for cancer drug development.[3]

SB-743921 is a potent inhibitor of Eg5 that has demonstrated significant anti-tumor activity in a wide range of preclinical models and has been evaluated in clinical trials.[1][5][6] Its high selectivity for Eg5 over other kinesin motor proteins minimizes off-target effects, potentially offering a better safety profile compared to traditional anti-mitotic agents.[1]

Mechanism of Action

SB-743921 functions as a non-competitive, allosteric inhibitor of Eg5. It binds to a pocket in the motor domain of Eg5, distinct from the ATP and microtubule binding sites. This binding prevents the conformational changes necessary for ATP hydrolysis and movement along microtubules. The inhibition of Eg5's motor activity disrupts the outward pushing force required to separate the centrosomes, leading to the formation of a characteristic "monoaster" spindle, where all chromosomes are arranged in a rosette around a single centrosome. This aberrant spindle formation activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and ultimately undergo apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for SB-743921 from various preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Notes | Reference |

| Ki (Eg5) | 0.1 nM | Human | [7][8] | |

| ATPase IC50 (Eg5) | 0.1 nM | Human | 5-fold more potent than ispinesib. | [5][9] |

| Selectivity | >40,000-fold | Human | Over other kinesins. | [1][10] |

Table 2: In Vitro Anti-proliferative Activity (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colon Cancer | 25 | [11] |

| COLO 205 | Colon Cancer | Not specified | [12] |

| PC3 | Prostate Cancer | 48 | [11] |

| K562 | Leukemia | 50 | [11] |

| GC-DLBCL | Diffuse Large B-cell Lymphoma | 1 - 900 | [13] |

| ABC-DLBCL | Diffuse Large B-cell Lymphoma | 1 - 10,000 | [13] |

Table 3: Clinical Pharmacokinetics and Dose

| Parameter | Value | Study Population | Dosing Schedule | Reference |

| Maximum Tolerated Dose (MTD) | 4 mg/m² | Advanced solid tumors/lymphoma | 1-hour IV infusion every 21 days | [1][14] |

| Cmax (at MTD) | 473 ng/mL | Advanced solid tumors/lymphoma | 1-hour IV infusion every 21 days | [10] |

| AUC0-∞ (at MTD) | 5207 ng·hr/mL | Advanced solid tumors/lymphoma | 1-hour IV infusion every 21 days | [10] |

| t½ (at MTD) | 36 hours | Advanced solid tumors/lymphoma | 1-hour IV infusion every 21 days | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SB-743921.

Eg5 ATPase Activity Assay

This assay measures the inhibition of Eg5's microtubule-activated ATPase activity.

Materials:

-

Recombinant human Eg5 motor domain

-

Paclitaxel-stabilized microtubules

-

ATP

-

Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled enzyme system

-

NADH

-

Assay buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl₂, 200 µM ATP)

-

SB-743921

Protocol:

-

Prepare a reaction mixture containing assay buffer, PK/LDH, and NADH.

-

Add paclitaxel-stabilized microtubules and recombinant Eg5 protein to the reaction mixture.

-

Add serial dilutions of SB-743921 or DMSO (vehicle control) to the wells of a 96-well plate.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of ATP hydrolysis for each concentration of SB-743921.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay

This assay determines the cytotoxic effect of SB-743921 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

SB-743921

-

Cell viability reagent (e.g., MTS or resazurin)

-

96-well cell culture plates

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of SB-743921 or DMSO (vehicle control) for a specified period (e.g., 48 or 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Immunofluorescence Staining for Mitotic Spindles

This method visualizes the effect of SB-743921 on mitotic spindle formation.

Materials:

-

Cancer cell line grown on coverslips

-

SB-743921

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin, anti-pericentrin)

-

Fluorescently labeled secondary antibodies

-

DAPI (for DNA staining)

-

Mounting medium

Protocol:

-

Treat cells with SB-743921 or DMSO for a time sufficient to induce mitotic arrest (e.g., 16-24 hours).

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies to label microtubules and centrosomes.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of cells with monopolar spindles.

Logical Relationship of Selectivity to Therapeutic Effect

The therapeutic efficacy of SB-743921 is directly linked to its high selectivity for Eg5, a protein primarily active during mitosis in rapidly dividing cells. This selectivity minimizes its impact on non-dividing, healthy cells, leading to a more favorable safety profile compared to less selective anti-mitotic agents.

Conclusion

SB-743921 is a highly potent and selective inhibitor of the mitotic kinesin Eg5. Its mechanism of action, which is specific to dividing cells, offers a promising therapeutic window for the treatment of various cancers. The preclinical and clinical data gathered to date support its continued investigation as a targeted anti-mitotic agent. The experimental protocols detailed in this guide provide a framework for the further evaluation and characterization of SB-743921 and other Eg5 inhibitors in the drug development pipeline.

References

- 1. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitotic Functions of Kinesin-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. tandfonline.com [tandfonline.com]

- 6. | BioWorld [bioworld.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. caymanchem.com [caymanchem.com]

- 12. | BioWorld [bioworld.com]

- 13. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mitotic Arrest Induced by SB-743921

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB-743921, a potent and selective inhibitor of Kinesin Spindle Protein (KSP). It details the molecule's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the critical pathways and processes involved.

Introduction: Targeting Mitosis with KSP Inhibition

The mitotic spindle is a critical structure for accurate chromosome segregation during cell division, making it a well-validated target for anticancer therapies.[1] Traditional anti-mitotic agents, such as taxanes, target microtubule dynamics directly but are often associated with dose-limiting toxicities like neuropathy.[1][2] This has driven the search for agents that target other essential mitotic components with greater specificity.

Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a motor protein essential for establishing a bipolar spindle during the early stages of mitosis.[2][3] Its expression is largely restricted to proliferating cells, making it an attractive target for cancer therapy. SB-743921 is a synthetic small molecule developed as a second-generation KSP inhibitor, demonstrating high potency and selectivity.[3][4] By inhibiting KSP's ATPase activity, SB-743921 prevents spindle pole separation, leading to the formation of characteristic monopolar spindles, which triggers mitotic arrest and subsequent apoptotic cell death.[2][3][5]

Core Mechanism of Action

SB-743921 is a potent, small-molecule inhibitor of the KSP ATPase motor protein.[2] The inhibition is highly selective, with a greater than 40,000-fold selectivity for KSP over other kinesin motors.[2] KSP utilizes the energy from ATP hydrolysis to push spindle poles apart, a crucial step in forming the bipolar spindle. By binding to an allosteric site on the KSP motor domain, SB-743921 locks the protein in an ADP-bound state, preventing ATP hydrolysis and the conformational changes necessary for its motor function.[6] This inactivation leads to the collapse of the nascent bipolar spindle into a monopolar structure, arresting the cell in mitosis (specifically, in the G2/M phase) and ultimately inducing apoptosis.[5][7]

Caption: Core mechanism of SB-743921-induced mitotic arrest.

Quantitative Data Presentation

Biochemical and Cellular Potency

SB-743921 demonstrates high potency in both biochemical assays measuring direct enzyme inhibition and cellular assays assessing anti-proliferative activity across a range of cancer cell lines.

| Parameter | Target/Cell Line | Value | Reference |

| Ki | Human KSP | 0.1 nM | [8][9] |

| Mouse KSP | 0.12 nM | [8] | |

| ATPase IC₅₀ | KSP | 0.1 nM | [4][6] |

| Cellular IC₅₀ | SKOV3 (Ovarian Cancer) | 0.2 nM | [8] |

| Colo205 (Colon Cancer) | 0.07 nM | [8] | |

| MV522 (Lung Cancer) | 0.2 nM | [8] | |

| MX-1 (Breast Cancer) | 0.06 nM | [8] | |

| GC-DLBCL (Lymphoma) | 1 nM - 900 nM | [10] | |

| ABC-DLBCL (Lymphoma) | 1 nM - 10 µM | [10] |

Clinical Trial Data Summary

Phase I/II clinical trials have been conducted to evaluate the safety, pharmacokinetics, and efficacy of SB-743921 in patients with advanced solid tumors and lymphomas.[4][11]

| Parameter | Details | Reference |

| Study Phase | Phase I/II | [4][12] |

| Patient Population | Advanced solid tumors, non-Hodgkin's lymphoma (NHL), Hodgkin's lymphoma (HL) | [2][4][12] |

| Dosing Regimen | 1-hour intravenous infusion every 21 days | [2][13] |

| Maximum Tolerated Dose (MTD) | 4 mg/m² | [2][13] |

| Dose-Limiting Toxicities (DLTs) | Neutropenia (most common), hypophosphatemia, pulmonary emboli, transaminitis | [2][13] |

| Common Adverse Events | Nausea, neutropenia, diarrhea, fatigue, pyrexia, vomiting | [2] |

| Observed Efficacy | Partial Response: Metastatic Cholangiocarcinoma, non-Hodgkin Lymphoma | [2][4] |

| Stable Disease: Observed in 6 patients for >4 cycles | [2] |

Downstream Signaling Pathways to Apoptosis

The mitotic arrest induced by SB-743921 triggers several downstream signaling cascades that converge to induce apoptosis. The specific pathways activated can vary depending on the cancer type.

-

p53/Bcl-2 Pathway (Breast Cancer): In breast cancer cells, SB-743921 treatment leads to the upregulation of the tumor suppressor p53 and the pro-apoptotic protein caspase-3.[5] Concurrently, it causes a significant reduction in the expression of the anti-apoptotic protein Bcl-2 and the cell cycle-related protein DTL.[5]

-

AKT/ERK Pathway (Chronic Myeloid Leukemia): In chronic myeloid leukemia (CML) cells, including those with imatinib resistance, SB-743921 suppresses the activity of the pro-survival ERK and AKT signaling pathways.[9][14]

-

NF-κB Pathway (Multiple Myeloma): In multiple myeloma cells, SB-743921 has been shown to inhibit the NF-κB signaling pathway.[15] This leads to decreased transcription of NF-κB target genes like the anti-apoptotic protein Mcl-1 and the antioxidant enzyme SOD2, resulting in increased mitochondrial reactive oxygen species (ROS), elevated mitochondrial calcium levels, and depolarization of the mitochondrial membrane, ultimately triggering cell death.[15]

Caption: Downstream signaling pathways activated by SB-743921.

Experimental Protocols

KSP ATPase Biochemical Assay

This assay quantifies the inhibitory effect of SB-743921 on the ATPase activity of the KSP motor domain.

-

Protein Expression: The motor domain of human KSP (e.g., amino acids 1-360) is expressed as a C-terminal 6-His fusion protein in E. coli BL21(DE3).[8]

-

Protein Purification: Bacterial pellets are lysed in a buffer containing 50 mM Tris-HCl, 50 mM KCl, 10 mM imidazole, 2 mM MgCl₂, and 8 mM β-mercaptoethanol. The His-tagged protein is then purified using affinity chromatography.[8]

-

ATPase Activity Measurement: The assay measures the rate of ATP hydrolysis by the purified KSP enzyme in the presence of microtubules. The release of inorganic phosphate (Pi) is monitored, typically using a colorimetric method (e.g., malachite green).

-

Inhibition Analysis: The assay is performed with serially diluted concentrations of SB-743921. The rate of Pi release is plotted against the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of SB-743921 on cell cycle distribution.

-

Cell Culture: Cancer cell lines (e.g., HeLa) are cultured in appropriate media.[8]

-

Treatment: Cells are treated with SB-743921 (e.g., 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[8]

-

Cell Harvesting: Adherent cells are trypsinized, and all cells (including floating cells) are collected and washed with phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed, typically in ice-cold 70% ethanol, to permeabilize the membranes.

-

Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating dye, such as propidium iodide (PI).[8]

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is analyzed based on PI fluorescence intensity.[8] An accumulation of cells in the G2/M phase indicates mitotic arrest.[5]

Clinical Pharmacokinetic (PK) Analysis Workflow

This workflow outlines the process for determining the pharmacokinetic profile of SB-743921 in human subjects during a clinical trial.[2]

Caption: Workflow for clinical pharmacokinetic analysis of SB-743921.

Conclusion

SB-743921 is a highly potent and selective inhibitor of the KSP motor protein, a key component of the mitotic machinery. Its mechanism of action, centered on the induction of monopolar spindles and subsequent mitotic arrest, has been well-characterized. Preclinical data demonstrate significant anti-proliferative activity across a wide range of hematological and solid tumor models.[5][8][10][14] Early-phase clinical trials have established a manageable safety profile, with neutropenia being the primary dose-limiting toxicity, and have shown signs of clinical activity.[2][13] The targeted nature of SB-743921, which spares non-dividing cells and avoids the neurotoxicity associated with tubulin-targeting agents, underscores its potential as a valuable therapeutic agent in oncology.[2][7] Further investigation into its efficacy in specific patient populations and in combination with other anticancer agents is warranted.[13]

References

- 1. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. Cytokinetics, Inc. Announces Clinical Trial Data Regarding SB-743921 Presented at the 2009 American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]

- 13. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The KSP Inhibitor SB-743921: A Deep Dive into its Impact on Cancer Cell Cycle Progression

A Technical Guide for Researchers and Drug Development Professionals

Introduction

SB-743921 is a potent and selective, second-generation, small-molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end-directed motor protein that plays an essential role in the formation of the bipolar mitotic spindle during the early stages of mitosis.[2][3] By inhibiting the ATPase activity of KSP, SB-743921 disrupts the separation of centrosomes, leading to the formation of monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in proliferating cancer cells.[2][4][5] This targeted mechanism of action makes KSP inhibitors like SB-743921 a promising class of antineoplastic agents with a potentially wider therapeutic window compared to traditional anti-mitotic drugs that target tubulin.[1] This technical guide provides a comprehensive overview of the effects of SB-743921 on cancer cell cycle progression, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Quantitative Data Summary

The anti-proliferative activity and cell cycle effects of SB-743921 have been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Inhibitory Activity of SB-743921

| Parameter | Value | Cell Line/System | Reference |

| Ki (KSP) | 0.1 nM | Human KSP | [4] |

| IC50 (ATPase) | 0.1 nM | KSP | [6] |

| IC50 (Cell Proliferation) | 1 nM - 900 nM | Germinal Center Diffuse Large B-Cell Lymphoma (GC-DLBCL) | [3] |

| 1 nM - 10 µM | Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | [3] |

Table 2: Effect of SB-743921 on Cell Cycle Distribution in DLBCL Cell Lines

| Cell Line | Subtype | Treatment (100 nM SB-743921) | % of Cells in G2/M Phase (Increase vs. Untreated) | Reference |

| Ly7 | GC-DLBCL | Untreated | 17.6% | [1] |

| Treated | 40.3% (+129%) | [1] | ||

| Sudhl6 | GC-DLBCL | Untreated | 23.9% | [1] |

| Treated | 40.7% (+70%) | [1] | ||

| Ly1 | GC-DLBCL | Untreated | 17.55% | [1] |

| Treated | 32.4% (+85%) | [1] | ||

| Ly10 | ABC-DLBCL | Untreated | 15% | [1] |

| Treated | 27.6% (+45%) | [1] | ||

| Riva | ABC-DLBCL | Untreated | 29.3% | [1] |

| Treated | 36.95% (+26%) | [1] | ||

| Sudhl2 | ABC-DLBCL | Untreated | 22.6% | [1] |

| Treated | 27.6% (+22%) | [1] |

Mechanism of Action and Signaling Pathways

SB-743921's primary mechanism of action is the inhibition of KSP, leading to mitotic arrest. This arrest triggers a cascade of downstream signaling events that ultimately result in apoptosis.

Core Mechanism: KSP Inhibition and Mitotic Arrest

Caption: SB-743921 inhibits KSP, preventing bipolar spindle formation and causing mitotic arrest.

Downstream Signaling Leading to Apoptosis

Prolonged mitotic arrest induced by SB-743921 activates apoptotic pathways. In breast cancer cells, this involves the upregulation of p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a key executioner of apoptosis.[7] Furthermore, in chronic myeloid leukemia cells, SB-743921 has been shown to suppress the pro-survival ERK and AKT signaling pathways.[8]

Caption: Downstream signaling pathways affected by SB-743921-induced mitotic arrest.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize the effects of SB-743921.

Cell Proliferation Assay (CCK-8)

This assay is used to assess the effect of SB-743921 on the viability and proliferation of cancer cells.

Workflow:

Caption: Workflow for a Cell Counting Kit-8 (CCK-8) proliferation assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 2 x 10³ cells per well.[7]

-

Treatment: After cell adherence, treat the cells with a serial dilution of SB-743921. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for various time points (e.g., 24, 48, 72, and 96 hours) at 37°C in a 5% CO₂ incubator.[7]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with DNA staining is a standard method to determine the distribution of cells in different phases of the cell cycle.

Workflow:

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol:

-

Cell Treatment: Culture cancer cells to approximately 70-80% confluency and treat with SB-743921 at the desired concentration and for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[9]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is employed to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis following treatment with SB-743921.

Detailed Protocol:

-

Protein Extraction: Treat cells with SB-743921, then lyse the cells in RIPA buffer containing a protease inhibitor cocktail.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[7]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., KSP, p53, Bcl-2, Bax, caspase-3, Cyclin B1, phospho-BubR1, tubulin) overnight at 4°C.[1][7]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., tubulin or GAPDH).

Conclusion

SB-743921 is a highly potent KSP inhibitor that effectively induces mitotic arrest and apoptosis in a variety of cancer cell types. Its specific mechanism of action, targeting a key protein involved in cell division, offers a promising therapeutic strategy. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the clinical potential of SB-743921 and other KSP inhibitors in oncology. The detailed understanding of its effects on cell cycle progression and downstream signaling pathways is critical for the design of effective cancer therapies, either as a monotherapy or in combination with other anticancer agents.

References

- 1. ashpublications.org [ashpublications.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

An In-Depth Technical Guide to the Discovery and Synthesis of SB-743921

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-743921 is a potent and selective second-generation inhibitor of the Kinesin Spindle Protein (KSP), a crucial motor protein for the proper formation of the bipolar mitotic spindle during cell division. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells, making it a promising target for anticancer therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SB-743921, including detailed experimental protocols and a summary of its preclinical data.

Discovery and Rationale

SB-743921 was developed by Merck through a lead optimization program aimed at improving upon first-generation KSP inhibitors like ispinesib. The discovery was achieved through the isosteric replacement of the quinazoline ring in ispinesib with a chromen-4-one core.[1] This modification resulted in a significant increase in potency.

The rationale behind targeting KSP is its essential role in mitosis and its high level of expression in proliferating cells, such as those found in tumors. Unlike microtubule-targeting agents such as taxanes and vinca alkaloids, which can cause peripheral neuropathy, KSP inhibitors are not expected to interfere with the function of microtubules in non-dividing cells like neurons, potentially offering a better safety profile.

Synthesis of SB-743921

While a detailed, step-by-step synthesis protocol for SB-743921 is not publicly available in peer-reviewed literature, the general synthesis of its core structure, a substituted chromen-4-one, can be inferred from established organic chemistry methods. A plausible synthetic route would involve a multi-step process culminating in the formation of the final compound.

A potential synthetic workflow is outlined below. This is a generalized scheme based on known syntheses of similar chromen-4-one derivatives.

Caption: Proposed synthetic workflow for SB-743921.

Mechanism of Action

SB-743921 selectively inhibits the ATPase activity of KSP (also known as Eg5). KSP is a plus-end directed motor protein that hydrolyzes ATP to slide antiparallel microtubules apart, a critical step in the separation of centrosomes and the formation of a bipolar spindle during prophase.

By inhibiting KSP's ATPase function, SB-743921 prevents centrosome separation, leading to the formation of characteristic monopolar spindles ("monoasters"). This activates the spindle assembly checkpoint, causing a prolonged arrest in mitosis. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.

The signaling pathway affected by KSP inhibition is depicted below.

Caption: Signaling pathway of KSP inhibition by SB-743921.

Quantitative Data

SB-743921 has demonstrated high potency and selectivity in a variety of preclinical models. A summary of its key quantitative data is presented below.

Table 1: In Vitro Potency of SB-743921

| Parameter | Value | Species | Notes |

| Ki (KSP) | 0.1 nM | Human | |

| Ki (KSP) | 0.12 nM | Mouse | |

| Selectivity | >40,000-fold vs. other kinesins | - | Minimal affinity for MKLP1, Kin2, Kif1A, Kif15, KHC, Kif4, and CENP-E.[1] |

Table 2: In Vitro Anti-proliferative Activity of SB-743921

| Cell Line | Cancer Type | IC50 (nM) |

| SKOV3 | Ovarian Cancer | 0.2 |

| Colo205 | Colon Cancer | 0.07 |

| MV522 | Lung Cancer | 1.7 |

| MX-1 | Breast Cancer | 0.06 |

Table 3: In Vivo Efficacy of SB-743921 in Human Tumor Xenograft Models

| Tumor Model | Response |

| Colo205 (Colon) | Complete Regressions |

| OVCAR-3 (Ovarian) | Complete and Partial Regressions |

| MCF-7, HT-29, MDA-MB-231, A2780 | Tumor Growth Delay |

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of SB-743921.

KSP ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by KSP in the presence and absence of the inhibitor.

Caption: Workflow for KSP ATPase activity assay.

Protocol:

-

Reagent Preparation:

-

Purify the motor domain of human KSP (amino acids 1-360) as a His-tagged fusion protein from E. coli.

-

Prepare stabilized microtubules by polymerizing tubulin in the presence of paclitaxel.

-

Prepare a reaction buffer (PEM25: 25 mM Pipes/KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA).[1]

-

Prepare a coupled enzyme system containing pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate (PEP), and NADH in PEM25 buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the KSP motor domain, stabilized microtubules, and varying concentrations of SB-743921 to the coupled enzyme system.

-

Initiate the reaction by adding ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ as ADP is produced.

-

Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

-

Determine the IC₅₀ or Kᵢ value by plotting the ATPase activity against the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of SB-743921 on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of SB-743921 for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle following treatment with SB-743921.

Protocol:

-

Cell Treatment:

-

Treat cells with SB-743921 at a concentration known to induce mitotic arrest (e.g., 1 µM) for a specified time (e.g., 24 hours).[1]

-

-

Cell Harvesting and Fixation:

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

-

Staining:

-

Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

-

Flow Cytometry:

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Analysis:

-

Gate the cell populations based on their DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

Immunofluorescence Microscopy for Mitotic Spindle Analysis

This technique allows for the visualization of the mitotic spindle and chromosomes to confirm the induction of monopolar spindles.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on coverslips and treat with SB-743921 (e.g., 1 µM for 24 hours).[1]

-

-

Fixation and Permeabilization:

-

Fix the cells with 2% formaldehyde, followed by permeabilization with a detergent such as Triton X-100.[1]

-

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., BSA or normal serum).

-

Incubate with a primary antibody against α-tubulin to stain microtubules.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the DNA with a fluorescent dye such as DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Look for the characteristic monoastral spindle phenotype in treated cells.

-

Clinical Development

SB-743921 has been evaluated in Phase I and II clinical trials for various solid tumors and hematological malignancies.[1] A Phase I study in patients with advanced solid tumors and lymphoma established a maximum tolerated dose (MTD).[2] While the compound has shown some clinical activity, including a partial response in a patient with cholangiocarcinoma, its development has faced challenges, which is common for many KSP inhibitors.[1]

Conclusion

SB-743921 is a potent and selective KSP inhibitor that effectively induces mitotic arrest and apoptosis in cancer cells. Its discovery through lead optimization of earlier KSP inhibitors highlights a successful medicinal chemistry strategy. The preclinical data strongly support its mechanism of action and demonstrate significant anti-tumor activity. While clinical development has been challenging, SB-743921 remains an important tool for studying the role of KSP in mitosis and serves as a valuable chemical probe for further research in cancer therapeutics. This technical guide provides a foundational understanding of SB-743921 for researchers and professionals in the field of drug discovery and development.

References

In-Depth Technical Guide: SB-743921 Free Base for Leukemia and Myeloma Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Kinesin Spindle Protein (KSP) inhibitor, SB-743921 free base, and its application in preclinical research for leukemia and multiple myeloma. This document details the compound's mechanism of action, its effects on cancer cell lines, and provides detailed protocols for key experimental assays.

Core Concepts: SB-743921 as a KSP Inhibitor

SB-743921 is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5. KSP is a motor protein that plays an essential role in the formation of the bipolar mitotic spindle during cell division. By inhibiting the ATPase activity of KSP, SB-743921 prevents the separation of centrosomes, leading to the formation of monopolar spindles and subsequent mitotic arrest at the prometaphase stage of the cell cycle. This arrest ultimately triggers apoptosis in rapidly dividing cancer cells.[1][2] A significant advantage of targeting KSP is its specific expression in proliferating cells, potentially reducing the side effects commonly associated with traditional chemotherapeutics that target microtubules, such as neuropathy.[1]

Efficacy in Leukemia and Myeloma Models

Preclinical studies have demonstrated the potent anti-cancer activity of SB-743921 in various hematological malignancies.

Chronic Myeloid Leukemia (CML)

In CML models, SB-743921 has been shown to reduce the proliferation and colony-forming ability of CML cells.[3] Notably, it induces apoptosis in primary CML cells and established cell lines.[3] A key finding is the ability of SB-743921 to overcome imatinib resistance, including in cells harboring the T315I mutation.[3] Mechanistically, SB-743921 treatment in CML cells has been shown to suppress the activity of the ERK and AKT signaling pathways.[3]

Multiple Myeloma (MM)

SB-743921 exhibits significant cytotoxic activity against multiple myeloma cells.[4][5] Studies have shown that it induces mitochondria-mediated cell death through the inhibition of the NF-κB signaling pathway.[4][5] This inhibition leads to the reduced expression of downstream targets such as SOD2 and Mcl-1, contributing to mitochondrial dysfunction and apoptosis.[4][5] While SB-743921 induces G2/M arrest at early time points, prolonged cell cycle arrest may not be the primary driver of cell death in all myeloma cell lines.[4][6]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of SB-743921 in leukemia and myeloma cell lines.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| K562 | Chronic Myeloid Leukemia | IC50 | Not explicitly stated | [3] |

| Primary CML Cells | Chronic Myeloid Leukemia | Apoptosis | Increased at 1 and 3 nM | [3] |

| KMS20 | Multiple Myeloma | Apoptosis | ~30-50% at 1-2 nM (24h) | [4] |

| KMS20 | Multiple Myeloma | G2/M Arrest | Detectable at 6h (0.5-1 nM) | [6] |

Signaling Pathways and Experimental Workflows

Mechanism of Action: KSP Inhibition

References

- 1. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. insights.omicsx.com [insights.omicsx.com]

- 3. rsc.org [rsc.org]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. biologi.ub.ac.id [biologi.ub.ac.id]

- 6. ucl.ac.uk [ucl.ac.uk]

Preclinical Evaluation of SB-743921: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of SB-743921, a potent and selective inhibitor of the kinesin spindle protein (KSP). The document details its mechanism of action, summarizes its in vitro and in vivo anti-cancer activity, and provides established experimental protocols for its assessment in preclinical cancer models.

Introduction to SB-743921

SB-743921 is a second-generation small molecule inhibitor of KSP (also known as Eg5), a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[1][2] By inhibiting the ATPase activity of KSP, SB-743921 induces mitotic arrest, leading to apoptosis in rapidly proliferating cancer cells.[1][2] It exhibits high potency, with a Ki of 0.1 nM for human KSP, and demonstrates significantly greater selectivity for KSP over other kinesin motor proteins, suggesting a favorable therapeutic window.[2][3][4] Preclinical studies have demonstrated its broad-spectrum anti-tumor activity across a range of hematological and solid tumor models.[3][5][6][7]

Mechanism of Action: KSP Inhibition

SB-743921 selectively binds to the ATPase domain of KSP, preventing the hydrolysis of ATP required for its motor function. This inhibition disrupts the proper separation of centrosomes and the formation of the bipolar spindle, a critical step for chromosome segregation during mitosis. The resulting monopolar spindle formation triggers the mitotic checkpoint, leading to a prolonged arrest in mitosis and subsequent activation of the apoptotic cascade.

Caption: Mechanism of action of SB-743921 leading to apoptosis.

In Vitro Efficacy

SB-743921 has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: In Vitro Activity of SB-743921 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| SKOV3 | Ovarian Cancer | 0.2 |

| Colo205 | Colon Cancer | 0.07 |

| MV522 | Lung Cancer | - |

| MX1 | Breast Cancer | 0.06 |

| Ly-1 | Diffuse Large B-cell Lymphoma (GC-DLBCL) | 1 - 900 |

| Various | Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 1 - 10,000 |

| MCF-7 | Breast Cancer | - |

| MDA-MB-231 | Breast Cancer | - |

Note: A dash (-) indicates that a specific IC50 value was not provided in the search results, although the cell line was mentioned as being sensitive to SB-743921.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have shown significant anti-tumor activity of SB-743921.

Table 2: In Vivo Activity of SB-743921 in Human Tumor Xenograft Models

| Xenograft Model | Cancer Type | Efficacy |

| Colo205 | Colon Cancer | Complete Regressions |

| MCF-7 | Breast Cancer | Tumor Growth Delay |

| SK-MES | Lung Cancer | Tumor Growth Delay |

| H69 | Small Cell Lung Cancer | Tumor Growth Delay |

| OVCAR-3 | Ovarian Cancer | Complete and Partial Regressions |

| HT-29 | Colorectal Cancer | Tumor Growth Delay |

| MX-1 | Breast Cancer | Tumor Growth Delay |

| MDA-MB-231 | Triple-Negative Breast Cancer | Tumor Growth Delay |

| A2780 | Ovarian Cancer | Tumor Growth Delay |

| P388 | Lymphocytic Leukemia | Multi-log Cell Kill |

| Ly-1 | Diffuse Large B-cell Lymphoma (GC-DLBCL) | Marked Activity |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of SB-743921.

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard cell viability assay procedures.

Caption: Workflow for a typical cell viability assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microplates

-

SB-743921 stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of SB-743921 in complete culture medium.

-

Remove the overnight culture medium from the cells and add the SB-743921 dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1 to 4 hours at 37°C.

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for establishing and evaluating the efficacy of SB-743921 in a subcutaneous xenograft model.

References

- 1. benchchem.com [benchchem.com]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potent Anti-Mitotic Activity of SB-743921: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-743921 is a potent and highly selective, second-generation small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a crucial motor protein that plays an essential role in the formation of the bipolar mitotic spindle during the early stages of mitosis.[3][4] By inhibiting the ATPase activity of KSP, SB-743921 disrupts mitotic spindle assembly, leading to cell cycle arrest in mitosis and subsequent apoptosis in proliferating cancer cells.[3][5] This targeted mechanism of action makes SB-743921 a promising candidate for cancer therapy, with demonstrated activity in a variety of preclinical cancer models and clinical trials.[1][6] This technical guide provides a comprehensive overview of the pharmacological properties of SB-743921 free base, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data.

Mechanism of Action

SB-743921 selectively binds to the ATPase domain of KSP, inhibiting its motor function.[7][8] This inhibition prevents the proper separation of centrosomes and the formation of a bipolar spindle, resulting in the formation of monopolar spindles and subsequent mitotic arrest.[5][9] This targeted disruption of mitosis is highly specific to proliferating cells, as KSP is primarily expressed during cell division.[3] Notably, SB-743921 exhibits remarkable selectivity for KSP over other kinesin motor proteins, with a selectivity of over 40,000-fold.[1]

dot

Signaling Pathways

The primary signaling pathway affected by SB-743921 is the mitotic checkpoint pathway. By inducing the formation of monopolar spindles, SB-743921 activates the spindle assembly checkpoint (SAC), which halts the cell cycle at the metaphase-anaphase transition.[4] Prolonged activation of the SAC ultimately triggers the intrinsic apoptotic pathway.[9] Additionally, some studies suggest that SB-743921 may modulate other signaling pathways, including the NF-κB, MEK/ERK, and AKT pathways in certain cancer cell types.[10][11][12]

dot

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SB-743921, demonstrating its high potency and activity across various assays and cancer models.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference |

| Ki (KSP/Eg5) | Human | 0.1 nM | [2][4][5][10][13][14] |

| Mouse | 0.12 nM | [4][5][14] | |

| ATPase IC50 (KSP) | - | 0.1 nM | [6] |

| Selectivity (vs. other kinesins) | - | >40,000-fold | [1] |

Table 2: In Vitro Cytotoxicity (IC50)

| Cell Line | Cancer Type | IC50 | Reference |

| SKOV3 | Ovarian Cancer | 0.02 nM - 0.2 nM | [4][5][15] |

| Colo205 | Colon Cancer | 0.07 nM | [4][5][15] |

| MV522 | Lung Cancer | 1.7 nM | [4][15] |

| MX1 | Breast Cancer | 0.06 nM | [4][5][15] |

| GC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1 nM - 900 nM | [7] |

| ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1 nM - 10 µM | [7] |

Table 3: Clinical Pharmacokinetics (Phase I)

| Dose | Cmax | AUC(0-48h) | Reference |

| 2 - 8 mg/m² | Increased with dose | Increased with dose | [1][16][17] |

Experimental Protocols

Biochemical Assay for KSP ATPase Activity

The ATPase activity of KSP is measured using a pyruvate kinase-lactate dehydrogenase coupled enzyme assay.[5] This method monitors the oxidation of NADH to NAD+ by spectrophotometrically measuring the decrease in absorbance at 340 nm, which is proportional to the rate of ADP production by KSP.

dot

Protocol:

-

Steady-state ATPase activity is measured in a buffer containing microtubules, ATP, and the coupled enzyme system (pyruvate kinase and lactate dehydrogenase).[5]

-

The reaction is initiated by the addition of KSP.

-

The change in absorbance at 340 nm is monitored over time.

-

The inhibitory effect of SB-743921 is determined by measuring the ATPase activity at various concentrations of the compound.

Cell-Based Proliferation and Apoptosis Assays

The anti-proliferative and pro-apoptotic effects of SB-743921 are evaluated in various cancer cell lines.

Protocol:

-

Cancer cell lines are cultured in appropriate media.

-

Cells are treated with a range of concentrations of SB-743921 for a specified duration (e.g., 24, 48, 72 hours).[18]

-

Cell proliferation is assessed using assays such as CCK-8.[9]

-

Cell cycle distribution is analyzed by flow cytometry after propidium iodide staining to determine the percentage of cells in G2/M phase.[5][9]

-

Apoptosis is quantified by methods such as Annexin V/propidium iodide staining followed by flow cytometry.[9]

In Vivo Xenograft Models

The anti-tumor efficacy of SB-743921 is evaluated in vivo using human tumor xenograft models in immunocompromised mice.

Protocol:

-

Human cancer cells are implanted subcutaneously into mice.[2]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

SB-743921 is administered intravenously or intraperitoneally at various doses and schedules.[2][5]

-

Tumor volume is measured regularly to assess treatment efficacy.

-

At the end of the study, tumors may be excised for further analysis.

Clinical Trial Protocol (Phase I)

The safety, tolerability, pharmacokinetics, and preliminary efficacy of SB-743921 are assessed in patients with advanced solid tumors or lymphoma.

Protocol:

-

Patients receive SB-743921 as a 1-hour intravenous infusion every 21 days.[1][16][17]

-

A dose-escalation scheme is used to determine the maximum tolerated dose (MTD).[16][17]

-

Serial blood samples are collected to characterize the pharmacokinetic profile of the drug.[1][16][17]

-

Toxicity is monitored and graded according to standard criteria (e.g., NCI Common Terminology Criteria for Adverse Events).[16][17]

Preclinical and Clinical Findings

Preclinical Efficacy

SB-743921 has demonstrated significant anti-tumor activity in a broad range of preclinical cancer models, including both in vitro cell lines and in vivo xenografts.[1][2] It has shown potent cytotoxic effects against various human cancer cell lines, including those derived from ovarian, colon, lung, and breast cancers.[4][5][15] In xenograft models, SB-743921 has been shown to induce tumor growth delay, partial regressions, and even complete regressions in some models.[2][5] Notably, it has also shown efficacy in models of aggressive large B-cell lymphoma and has been effective in taxane-refractory malignancies.[1][7] An important preclinical finding is that SB-743921 did not induce peripheral neuropathy in a mouse model where paclitaxel showed positive results.[2]

Clinical Development and Safety

SB-743921 has been evaluated in Phase I and II clinical trials in patients with advanced solid tumors and lymphomas.[6][19] In a Phase I study, the maximum tolerated dose (MTD) was established at 4 mg/m² when administered as a 1-hour infusion every 21 days.[1][16][17] The most common dose-limiting toxicity (DLT) was neutropenia.[1][16][17] Other reported toxicities included gastrointestinal and hematologic side effects.[1] Encouragingly, signs of clinical activity were observed, including a durable partial response in a patient with metastatic cholangiocarcinoma and stable disease in several other patients.[1][6][16]

Conclusion

SB-743921 is a highly potent and selective inhibitor of the kinesin spindle protein with a well-defined mechanism of action. Its ability to induce mitotic arrest and apoptosis in a wide range of cancer cells, coupled with a manageable safety profile in early clinical trials, underscores its potential as a valuable therapeutic agent in oncology. The detailed pharmacological data and experimental protocols presented in this guide provide a solid foundation for further research and development of this promising anti-mitotic drug.

References

- 1. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. cyclin-d1.com [cyclin-d1.com]

- 5. selleckchem.com [selleckchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. SB-743921 hydrochloride | Kinesin | KSP | TargetMol [targetmol.com]

- 15. apexbt.com [apexbt.com]

- 16. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 18. tandfonline.com [tandfonline.com]

- 19. | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for SB-743921 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-743921 is a potent and highly selective, second-generation small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a plus-end-directed motor protein essential for the formation of a bipolar mitotic spindle during the early stages of mitosis.[2] By inhibiting the ATPase activity of KSP, SB-743921 induces mitotic arrest, leading to apoptosis in proliferating cancer cells.[4] This document provides detailed experimental protocols for the in vitro and in vivo application of SB-743921 free base, summarizes key quantitative data, and presents signaling pathway and workflow diagrams to facilitate its use in preclinical research.

Mechanism of Action

SB-743921 allosterically inhibits the ATPase activity of KSP.[5] This inhibition prevents KSP from separating the duplicated centrosomes, resulting in the formation of a characteristic monopolar spindle during mitosis. Cells are consequently arrested in mitosis and subsequently undergo apoptosis.[2][5][6] SB-743921 has demonstrated high selectivity for KSP over other kinesin motor proteins.[1][3] In some cancer cell lines, inhibition of KSP by SB-743921 has also been shown to suppress MEK/ERK and AKT signaling pathways.[7]

Caption: Mechanism of action of SB-743921.

Quantitative Data Summary

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Cell Line(s) | Reference |

| Ki (KSP ATPase inhibition) | 0.1 nM | Human KSP | [4][7][8][9] |

| IC50 (Cell Proliferation) | 1 nM - 900 nM | Germinal Center Diffuse Large B-Cell Lymphoma (GC-DLBCL) | [10][11] |

| 1 nM - 10 µM | Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | [10][11] | |

| < 2 nM | Spectrum of tumor cell lines | [5] | |

| 4.1 nM (median) | Pediatric Preclinical Testing Program (PPTP) in vitro panel | [5] | |

| Apoptosis Induction | 1-5 nmol/L | MDA-MB-231 and MCF-7 breast cancer cells | [6] |

Table 2: In Vivo Efficacy and Dosing

| Model Type | Cancer Type | Dosing Regimen | Outcome | Reference |

| Xenograft | Diffuse Large B-Cell Lymphoma (Ly-1) | 2.5, 5, and 10 mg/kg; 2 cycles | Marked cytotoxicity and tumor responses | [11] |

| Xenograft | Colon (Colo205), Lung (H69), Ovarian (OVCAR-3) | Not specified | Complete and partial regressions | [5][8] |

| Xenograft | Breast (MCF-7, MX-1, MDA-MB-231), Colon (HT-29), Lung (SK-MES), Cervical (A2780) | Not specified | Tumor growth delay | [5][8] |

| Systemic | P388 Leukemia | Not specified | Multi-log cell kill | [5][8] |

Table 3: Clinical Pharmacokinetics and Dosing (Phase I)

| Parameter | Value | Patient Population | Reference |

| Recommended Phase II Dose | 4 mg/m² | Advanced solid tumors or lymphoma | [1][12][13] |

| Administration | 1-hour intravenous infusion every 3 weeks | Advanced solid tumors or lymphoma | [1][3] |

| Dose-Limiting Toxicity | Neutropenia | Advanced solid tumors or lymphoma | [1][12][13] |

| Analyte Concentration Range in Plasma | 0.5–500 ng/mL (validated) | Human Plasma | [1][3] |

Experimental Protocols

Caption: General experimental workflow for SB-743921.

In Vitro Protocols

This assay measures the inhibition of KSP's ATPase activity by SB-743921.

Materials:

-

Recombinant human KSP motor domain

-

Microtubules

-

PEM25 buffer (25 mM Pipes/KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA)

-

ATP

-